(2E)-3-(4-hydroxyphenyl)-1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one
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Overview
Description
(2E)-3-(4-hydroxyphenyl)-1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a hydroxyphenyl group and a morpholinylphenyl group connected through a propenone linkage. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-hydroxyphenyl)-1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one typically involves the condensation of 4-hydroxybenzaldehyde with 4-(morpholin-4-yl)acetophenone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the propenone linkage through an aldol condensation reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-hydroxyphenyl)-1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.
Reduction: The propenone linkage can be reduced to form a saturated ketone.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under mild conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Saturated ketones.
Substitution: Ethers or esters, depending on the nucleophile used.
Scientific Research Applications
(2E)-3-(4-hydroxyphenyl)-1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-3-(4-hydroxyphenyl)-1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the morpholinyl group can enhance the compound’s solubility and bioavailability. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one: Lacks the morpholinyl group, which may affect its solubility and bioavailability.
(2E)-3-(4-methoxyphenyl)-1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one: Contains a methoxy group instead of a hydroxy group, which can influence its reactivity and interactions with molecular targets.
Uniqueness
The presence of both the hydroxyphenyl and morpholinylphenyl groups in (2E)-3-(4-hydroxyphenyl)-1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one makes it unique compared to similar compounds
Properties
IUPAC Name |
(E)-3-(4-hydroxyphenyl)-1-(4-morpholin-4-ylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-18-8-1-15(2-9-18)3-10-19(22)16-4-6-17(7-5-16)20-11-13-23-14-12-20/h1-10,21H,11-14H2/b10-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXKKEBOKKNSMO-XCVCLJGOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)C=CC3=CC=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)/C=C/C3=CC=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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